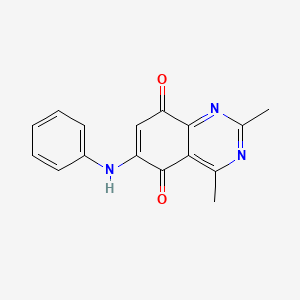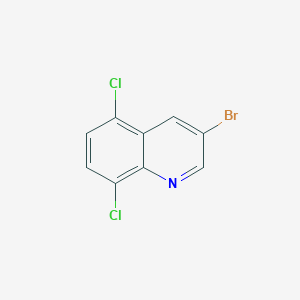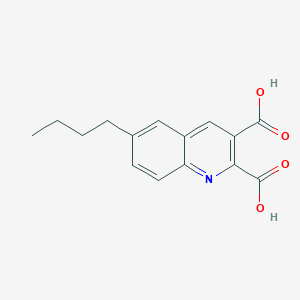![molecular formula C16H21FN2O B11846478 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-méthylacétamide de 2-(6-fluoro-2,3-dihydrospiro[indène-1,4’-pipéridine]-3-yl) est un composé organique complexe avec une structure spirocyclique unique. Ce composé est caractérisé par la présence d’un atome de fluor, d’un noyau spiro[indène-pipéridine] et d’un groupe N-méthylacétamide. La structure spirocyclique confère une rigidité et une stabilité importantes à la molécule, ce qui en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-méthylacétamide de 2-(6-fluoro-2,3-dihydrospiro[indène-1,4’-pipéridine]-3-yl) implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau spirocyclique : Le noyau spiro[indène-1,4’-pipéridine] est synthétisé par une réaction de cyclisation impliquant un dérivé de l’indène et un dérivé de la pipéridine en conditions acides ou basiques.
Introduction de l’atome de fluor : L’atome de fluor est introduit par une fluoration électrophile en utilisant des réactifs tels que le Selectfluor ou le N-fluoro-benzènesulfonimide (NFSI).
N-méthylation : Le groupe N-méthylacétamide est introduit par une réaction de substitution nucléophile en utilisant l’iodure de méthyle et l’acétamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et l’utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le N-méthylacétamide de 2-(6-fluoro-2,3-dihydrospiro[indène-1,4’-pipéridine]-3-yl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant du dihydrogène gazeux et un catalyseur au palladium pour réduire les doubles liaisons ou les groupes carbonyle présents.
Substitution : L’atome de fluor peut être substitué par d’autres halogènes ou groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), Trioxyde de chrome (CrO₃)
Réduction : Dihydrogène gazeux (H₂), Palladium sur carbone (Pd/C)
Substitution : Iodure de sodium (NaI), Fluorure de potassium (KF)
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcanes ou des alcools.
Applications de la recherche scientifique
Le N-méthylacétamide de 2-(6-fluoro-2,3-dihydrospiro[indène-1,4’-pipéridine]-3-yl) a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme composé modèle pour étudier les structures spirocycliques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses interactions avec divers enzymes et récepteurs.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique, en particulier dans le traitement des troubles neurologiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques de spécialité.
Applications De Recherche Scientifique
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du N-méthylacétamide de 2-(6-fluoro-2,3-dihydrospiro[indène-1,4’-pipéridine]-3-yl) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure spirocyclique permet des interactions de liaison uniques, qui peuvent moduler l’activité de ces cibles. L’atome de fluor et le groupe N-méthylacétamide contribuent également au profil pharmacologique général du composé en influençant sa lipophilie et sa stabilité métabolique.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,3-Dihydrospiro[indène-1,4’-pipéridine]
- 6-Fluoro-2,3-dihydrospiro[1H-indène-1,4’-pipéridine]
- tert-Butyl 6-fluoro-2,3-dihydrospiro[indène-1,4’-pipéridine]-1’-carboxylate
Unicité
Le N-méthylacétamide de 2-(6-fluoro-2,3-dihydrospiro[indène-1,4’-pipéridine]-3-yl) est unique en raison de la présence du groupe N-méthylacétamide, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la solubilité et la stabilité du composé, le rendant plus adapté à diverses applications par rapport à ses analogues.
Propriétés
Formule moléculaire |
C16H21FN2O |
|---|---|
Poids moléculaire |
276.35 g/mol |
Nom IUPAC |
2-(5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C16H21FN2O/c1-18-15(20)8-11-10-16(4-6-19-7-5-16)14-9-12(17)2-3-13(11)14/h2-3,9,11,19H,4-8,10H2,1H3,(H,18,20) |
Clé InChI |
VGGQDDIHNLZUCN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1CC2(CCNCC2)C3=C1C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)











